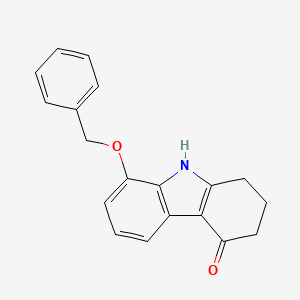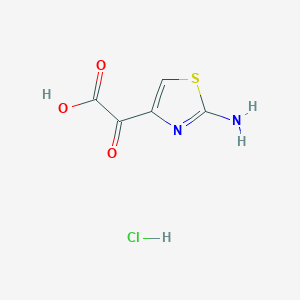
1-acetyl-5-bromo-6-methyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-6-methyl-1H-indazol-1-yl)Ethanone is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound features a bromine atom at the 5th position and a methyl group at the 6th position of the indazole ring, with an ethanone group attached to the nitrogen atom. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-6-methyl-1H-indazol-1-yl)Ethanone typically involves the following steps:
Bromination: The starting material, 6-methylindazole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Acylation: The brominated product is then subjected to acylation using ethanoyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromo-6-methyl-1H-indazol-1-yl)Ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 1-(5-substituted-6-methyl-1H-indazol-1-yl)Ethanone derivatives.
Oxidation: Formation of 1-(5-bromo-6-methyl-1H-indazol-1-yl)ethanoic acid.
Reduction: Formation of 1-(5-bromo-6-methyl-1H-indazol-1-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-6-methyl-1H-indazol-1-yl)Ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex indazole derivatives with potential therapeutic applications.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-(5-bromo-6-methyl-1H-indazol-1-yl)Ethanone involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Pathways Involved: It may affect pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for anticancer and anti-inflammatory research.
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Chloro-6-methyl-1H-indazol-1-yl)Ethanone
- 1-(5-Fluoro-6-methyl-1H-indazol-1-yl)Ethanone
- 1-(5-Iodo-6-methyl-1H-indazol-1-yl)Ethanone
Comparison:
- Uniqueness: The presence of the bromine atom at the 5th position imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- Activity Profile: While similar compounds may share some biological activities, the specific substitution pattern of 1-(5-bromo-6-methyl-1H-indazol-1-yl)Ethanone can result in distinct pharmacological properties, making it a valuable compound for targeted research.
Eigenschaften
Molekularformel |
C10H9BrN2O |
|---|---|
Molekulargewicht |
253.09 g/mol |
IUPAC-Name |
1-(5-bromo-6-methylindazol-1-yl)ethanone |
InChI |
InChI=1S/C10H9BrN2O/c1-6-3-10-8(4-9(6)11)5-12-13(10)7(2)14/h3-5H,1-2H3 |
InChI-Schlüssel |
GBEZEQFQKBEGOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1Br)C=NN2C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




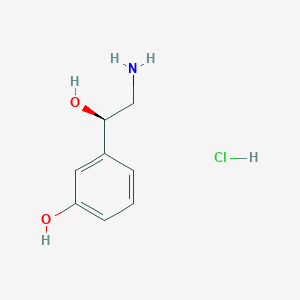
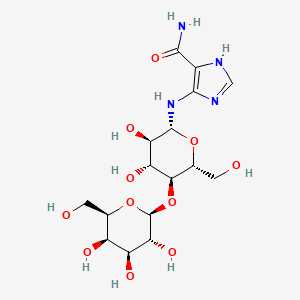
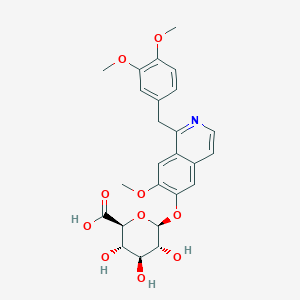

![Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B13850039.png)

![6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13850053.png)

